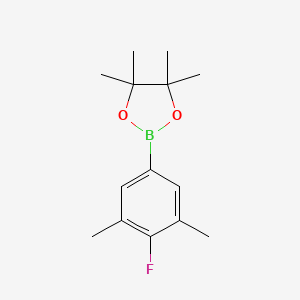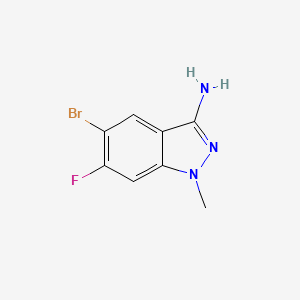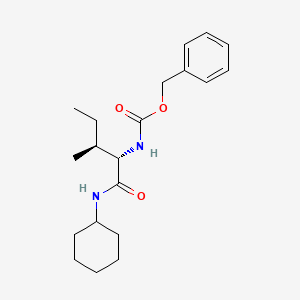![molecular formula C12H17ClN2 B7944835 Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)
Spiro[indoline-3,4'-piperidine] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[indoline-3,4’-piperidine] hydrochloride is a spirocyclic compound that features a unique structure where an indoline and a piperidine ring are fused together at a single carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indoline-3,4’-piperidine] hydrochloride typically involves cycloisomerization reactions. One common method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide, which provides access to the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner . This reaction is performed under mild conditions and utilizes a chiron approach to achieve diastereoselectivity .
Industrial Production Methods
Industrial production methods for spiro[indoline-3,4’-piperidine] hydrochloride are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[indoline-3,4’-piperidine] hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[indoline-3,4’-piperidine]-2,3-dione derivatives.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
Spiro[indoline-3,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of spiro[indoline-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a vesicular acetylcholine transporter inhibitor, which affects neurotransmitter release in the nervous system . This interaction can lead to various pharmacological effects, including modulation of neurotransmission and potential insecticidal activity .
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: These compounds share a similar spirocyclic structure and exhibit comparable biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: This compound is another spirocyclic derivative with potential pharmacological applications.
Uniqueness
Spiro[indoline-3,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its ability to interact with the vesicular acetylcholine transporter sets it apart from other spirocyclic compounds .
Propiedades
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;/h1-4,13-14H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBJNUARUJOQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![benzyl N-[(2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B7944792.png)

![benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7944799.png)






